molecular formula C11H9ClFNS B3161423 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline CAS No. 869949-39-3

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B3161423
CAS No.: 869949-39-3
M. Wt: 241.71 g/mol
InChI Key: DZGFKJQWAKAQAM-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline is a versatile chemical compound used in various scientific research fields. It is known for its unique structural properties, which include a chloro and fluoro substitution on the aniline ring, as well as a thiophen-2-ylmethyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline typically involves a multi-step process. One common method starts with the preparation of 3-chloro-4-fluoroaniline, which can be synthesized from 3-chloro-4-fluoronitrobenzene through a hydrogenation substitution reaction under the catalysis of 1% platinum on carbon (Pt/C) catalyst . The reaction is carried out at a temperature of 50-100°C and a hydrogen atmosphere of 0.1-5 MPa, resulting in high yield and selectivity .

For the industrial production of this compound, large-scale synthesis methods are employed, which often involve similar reaction conditions but optimized for higher efficiency and scalability.

Chemical Reactions Analysis

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the aniline ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The chloro and fluoro substitutions on the aniline ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiophen-2-ylmethyl group may also contribute to the compound’s overall activity by influencing its electronic and steric properties.

Comparison with Similar Compounds

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline can be compared with other similar compounds, such as:

    3-chloro-4-fluoroaniline: This compound lacks the thiophen-2-ylmethyl group, making it less versatile in certain applications.

    4-chloro-3-fluoroaniline: The positional isomer of 3-chloro-4-fluoroaniline, which may exhibit different reactivity and properties.

    N-(thiophen-2-ylmethyl)aniline: This compound lacks the chloro and fluoro substitutions, which can affect its chemical and biological activities.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNS/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGFKJQWAKAQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226329
Record name N-(3-Chloro-4-fluorophenyl)-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869949-39-3
Record name N-(3-Chloro-4-fluorophenyl)-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869949-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-fluorophenyl)-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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